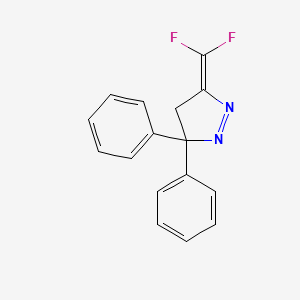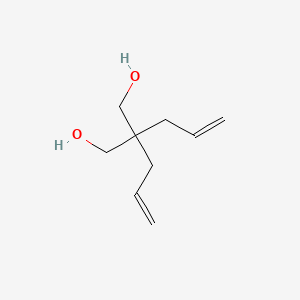
1,4-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone) is an organic compound with the molecular formula C44H28N2O4 and a molecular weight of 648.71 g/mol This compound is known for its unique structural properties, which include a phenoxazine core and phenyl methanone groups
Preparation Methods
The synthesis of 1,4-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone) typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the phenoxazine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of phenyl groups: The phenyl groups are introduced through Friedel-Crafts acylation reactions using suitable acyl chlorides and catalysts like aluminum chloride.
Final coupling: The final product is obtained by coupling the phenoxazine core with the phenyl methanone groups under controlled conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated reactors and continuous flow techniques to ensure consistency and scalability.
Chemical Reactions Analysis
1,4-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone groups to alcohols.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used, but typically include modified phenoxazine derivatives with altered electronic and photophysical properties.
Scientific Research Applications
1,4-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone) has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) due to its luminescent properties.
Photovoltaics: The compound’s ability to absorb and emit light makes it a candidate for use in organic solar cells.
Biological Probes: Its fluorescence properties allow it to be used as a probe in biological imaging and diagnostics.
Material Science: It is investigated for its potential in creating high-contrast luminescent materials for sensors and data recording.
Mechanism of Action
The mechanism by which 1,4-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone) exerts its effects is primarily through its electronic structure. The phenoxazine core and phenyl methanone groups facilitate efficient electron transfer and energy absorption/emission processes. These properties are exploited in applications like OLEDs, where the compound acts as an emitter, converting electrical energy into light . The molecular targets and pathways involved include interactions with other organic molecules and materials in the device architecture, influencing the overall performance and efficiency.
Comparison with Similar Compounds
1,4-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone) can be compared with other similar compounds such as:
Phenothiazine derivatives: These compounds also have a tricyclic structure and are used in similar applications but may differ in their electronic properties and stability.
Carbazole derivatives: Known for their use in OLEDs, carbazole compounds have different emission spectra and stability profiles compared to phenoxazine derivatives.
The uniqueness of 1,4-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone) lies in its specific combination of phenoxazine and phenyl methanone groups, which provide a balance of stability, luminescence, and electronic properties suitable for advanced material applications.
Properties
Molecular Formula |
C44H28N2O4 |
|---|---|
Molecular Weight |
648.7 g/mol |
IUPAC Name |
[4-(4-phenoxazin-10-ylbenzoyl)phenyl]-(4-phenoxazin-10-ylphenyl)methanone |
InChI |
InChI=1S/C44H28N2O4/c47-43(31-21-25-33(26-22-31)45-35-9-1-5-13-39(35)49-40-14-6-2-10-36(40)45)29-17-19-30(20-18-29)44(48)32-23-27-34(28-24-32)46-37-11-3-7-15-41(37)50-42-16-8-4-12-38(42)46/h1-28H |
InChI Key |
CMPGSQUCKNQHCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)C(=O)C5=CC=C(C=C5)C(=O)C6=CC=C(C=C6)N7C8=CC=CC=C8OC9=CC=CC=C97 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![trans-8-Amino-1,4-dioxaspiro[4.4]nonan-7-ol](/img/structure/B14136256.png)


![4-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14136279.png)

![9H-9-Phenyl-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole](/img/structure/B14136292.png)
![4-[2-(2-Methylphenyl)acetamido]benzoic acid](/img/structure/B14136296.png)

![3-Benzyl-2-hydroxy-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14136308.png)
